molecular formula C20H19F2NO3S B2394114 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one CAS No. 1547050-53-2

3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one

Cat. No.: B2394114
CAS No.: 1547050-53-2
M. Wt: 391.43
InChI Key: HDCIDCSLQRDLNE-UHFFFAOYSA-N
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Description

3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a sulfonyl group and fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-4-5-23-11-19(20(24)15-9-16(21)17(22)10-18(15)23)27(25,26)14-7-12(2)6-13(3)8-14/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCIDCSLQRDLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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